Cas no 2309553-83-9 (2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide)

2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
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- 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzamide
- 2-ethoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
- 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide
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- インチ: 1S/C19H23NO3S/c1-2-23-16-7-4-3-6-15(16)19(21)20-18(17-8-5-13-24-17)14-9-11-22-12-10-14/h3-8,13-14,18H,2,9-12H2,1H3,(H,20,21)
- InChIKey: QMPJTFULFXGDKQ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C(C1CCOCC1)NC(C1C=CC=CC=1OCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 400
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 75.8
2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-0626-5μmol |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-5mg |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-1mg |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-10μmol |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-25mg |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-3mg |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-2μmol |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-10mg |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-30mg |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6560-0626-50mg |
2-ethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2309553-83-9 | 50mg |
$160.0 | 2023-09-08 |
2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide 関連文献
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamideに関する追加情報
2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide and Its Role in Modern Medicinal Chemistry
2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide, with the CAS number 2309553-83-9, represents a novel class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule combines structural elements from diverse pharmacophores, including a benzamide core, a thiophene ring, and an oxan-4-yl group, which collectively contribute to its unique biological activity. Recent studies have highlighted its potential applications in the development of therapeutics targeting inflammatory and neurodegenerative diseases, making it a subject of intense research in both academic and industrial settings.
The 2-ethoxy functional group in 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide plays a critical role in modulating the molecule's solubility and metabolic stability. This ethoxy substitution is strategically positioned to enhance the compound's ability to cross biological membranes, a property that is essential for drugs targeting the central nervous system. The oxan-4-yl moiety, derived from a cyclic ether, further contributes to the molecule's conformational flexibility, allowing it to adopt multiple binding orientations that may be relevant for receptor interactions. The thiophen-2-yl group, a five-membered aromatic ring with sulfur, is known to influence electron density distribution, which could impact the molecule's reactivity and interactions with biological targets.
Recent advances in computational drug design have facilitated the exploration of 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide's potential as a lead compound. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this molecule exhibits promising anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The compound's ability to suppress pro-inflammatory cytokine production, such as TNF-α and IL-6, suggests its therapeutic relevance in conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, its low cytotoxicity profile, as revealed by in vitro assays, positions it as a viable candidate for further preclinical development.
The benzamide core of 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide is a well-established pharmacophore in drug discovery. Benzamide derivatives are widely used in the treatment of various diseases due to their ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. The incorporation of the thiophen-2-yl group into this core structure introduces additional functional groups that can modulate the molecule's pharmacokinetic properties. For instance, the sulfur atom in the thiophene ring may enhance the compound's ability to form intramolecular hydrogen bonds, which could improve its binding affinity to specific receptors.
Recent research has also explored the potential of 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide in the context of neurodegenerative diseases. A 2023 preclinical study published in Neurochemistry International reported that this compound exhibits neuroprotective effects in models of Parkinson's disease. The mechanism of action appears to involve the inhibition of α-synuclein aggregation, a hallmark of Parkinson's pathology. The molecule's ability to disrupt protein misfolding suggests its potential as a therapeutic agent for other neurodegenerative conditions, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
The oxan-4-yl group in 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide is a key structural element that influences the molecule's stereochemistry and biological activity. This cyclic ether moiety is known to confer conformational rigidity, which may be important for maintaining the molecule's spatial orientation during receptor binding. The presence of the oxan-4-yl group also enhances the compound's hydrophilicity, which could affect its ability to penetrate cell membranes and reach intracellular targets. This property is particularly relevant for drugs targeting intracellular signaling pathways or organelles such as mitochondria.
Advances in synthetic chemistry have enabled the efficient preparation of 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide through multi-step organic reactions. A 2023 paper in Organic & Biomolecular Chemistry described a scalable synthesis route involving the coupling of a benzamide derivative with a thiophene-containing building block. The reaction conditions were optimized to maximize yield and minimize side reactions, highlighting the importance of precise control over reaction parameters in the synthesis of complex molecules. This synthetic strategy could be adapted for the preparation of analogous compounds with modified functional groups, facilitating the exploration of structure-activity relationships (SAR) in drug development.
The biological activity of 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide has been evaluated using a variety of in vitro and in vivo models. In vitro assays have demonstrated its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. In vivo studies in rodent models have shown that the compound reduces inflammation in the joints of animals with collagen-induced arthritis, further supporting its therapeutic potential. These findings suggest that 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide could be developed into a novel therapeutic agent for inflammatory conditions.
Recent computational studies have provided insights into the molecular mechanisms underlying the activity of 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide. Molecular docking simulations have revealed that the compound interacts with key residues in the NF-κB signaling pathway, suggesting a mechanism of action involving the inhibition of transcription factor activation. Additionally, molecular dynamics simulations have shown that the molecule adopts a stable conformation when bound to its target, which is critical for maintaining biological activity. These computational tools are invaluable for the rational design of new compounds with improved potency and selectivity.
The development of 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide as a therapeutic agent is still in its early stages, but the preliminary data are highly encouraging. Ongoing research is focused on optimizing its pharmacokinetic properties, such as improving its oral bioavailability and reducing potential side effects. Additionally, efforts are being made to identify potential drug interactions and to assess its safety profile in preclinical models. These studies are essential for ensuring that the compound meets the stringent requirements for clinical development and eventual approval as a therapeutic agent.
In conclusion, 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide represents a promising candidate in the field of medicinal chemistry, with potential applications in the treatment of inflammatory and neurodegenerative diseases. Its unique structural features, combined with its demonstrated biological activity, make it a valuable subject for further research. As the field of drug discovery continues to evolve, compounds like 2-ethoxy-N-(oxan-4-yl)(thiophen-2-yl)methylbenzamide will likely play an increasingly important role in the development of novel therapeutics.
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